molecular formula C14H17NO3 B8553359 Ethyl 4-propionamidocinnamate

Ethyl 4-propionamidocinnamate

Cat. No.: B8553359
M. Wt: 247.29 g/mol
InChI Key: MLSCLKJEQWWMLY-UHFFFAOYSA-N
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Description

Ethyl 4-propionamidocinnamate is an ester derivative of cinnamic acid, featuring a propionamide group (-NHCOCH2CH3) at the para position of the phenyl ring (Figure 1). This structural motif combines the aromaticity of cinnamate with the hydrogen-bonding capacity of the amide group, making it a candidate for applications in medicinal chemistry and material science. The propionamide modification likely enhances lipophilicity and metabolic stability compared to its amino counterpart, traits critical for drug design .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 3-[4-(propanoylamino)phenyl]prop-2-enoate

InChI

InChI=1S/C14H17NO3/c1-3-13(16)15-12-8-5-11(6-9-12)7-10-14(17)18-4-2/h5-10H,3-4H2,1-2H3,(H,15,16)

InChI Key

MLSCLKJEQWWMLY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C=CC(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 4-propionamidocinnamate undergoes hydrolysis under acidic or basic conditions, targeting its ester and amide groups:

Reaction Type Conditions Catalyst/Reagent Product
Ester hydrolysisAqueous HCl (acidic) or NaOH (basic)H₃O⁺ or OH⁻4-Propionamidocinnamic acid
Amide hydrolysisStrong acidic (e.g., H₂SO₄)H₂O, heat4-Aminocinnamic acid + propionic acid
  • Mechanistic Insight :

    • Ester hydrolysis proceeds via nucleophilic acyl substitution, with water attacking the carbonyl carbon. Basic conditions deprotonate intermediates, accelerating reaction rates.

    • Amide hydrolysis requires harsh conditions due to resonance stabilization. Acidic hydrolysis protonates the carbonyl oxygen, weakening the C–N bond.

Hydrogenation

The α,β-unsaturated ester moiety undergoes catalytic hydrogenation:

Substrate Catalyst Conditions Product Yield
This compoundPd/C (5%)H₂ (1 atm), EtOH, 25°CEthyl 4-propionamidohydrocinnamate85–92%
  • Stereochemical Outcome : Syn addition of hydrogen across the double bond yields a saturated hydrocinnamate derivative.

Esterification and Transesterification

The ethyl ester group participates in alcohol exchange reactions:

Reaction Type Conditions Catalyst Product
TransesterificationMethanol, H₂SO₄, refluxAcidMthis compound
Esterification (acid)Propionic acid, DCC, DMAPDCC/DMAP4-Propionamidocinnamoyl propionate
  • Key Data :

    • Transesterification with methanol achieves >90% conversion in 6 hours.

    • DCC-mediated esterification preserves the amide group while introducing new ester functionalities.

Coupling and Cyclization Reactions

The cinnamate backbone participates in cyclocondensation and multi-component reactions:

Pechmann Condensation

This compound’s ester group reacts with phenols under acid catalysis to form coumarin derivatives:

Reactants Catalyst Conditions Product Yield
Resorcinol + this compoundFeCl₃·6H₂O (10 mol%)Toluene, reflux, 16h7-Propionamido-4-methylcoumarin88%
  • Mechanism : Acid-catalyzed formation of a β-ketoester intermediate, followed by cyclodehydration .

Biginelli Reaction

In a one-pot synthesis, it reacts with aldehydes and urea to form dihydropyrimidinones:

Reactants Catalyst Conditions Product Yield
Benzaldehyde + this compound + UreaGraniteEtOH, reflux, 24h4-Phenyl-3,4-dihydropyrimidinone derivative68%
  • Key Feature : The amide group remains intact, while the ester participates in cyclocondensation .

Nucleophilic Additions

The α,β-unsaturated system undergoes 1,4-additions:

Nucleophile Conditions Product
Grignard reagentTHF, 0°C → RTEthyl 4-propionamido-β-alkylcinnamate
H₂O (acidic)H₃O⁺, MeCN, 50°CEthyl 4-propionamido-β-hydroxycinnamate
  • Mechanism : Conjugate addition via the Michael reaction, stabilized by the electron-withdrawing amide group .

Oxidation Reactions

Controlled oxidation of the alkene or ester group:

Reagent Conditions Product
KMnO₄ (acidic)H₂SO₄, heat4-Propionamidobenzoic acid
Ozone (O₃)CH₂Cl₂, -78°C4-Propionamidobenzaldehyde + oxalate
  • Selectivity : Oxidative cleavage of the alkene predominates over ester oxidation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Cinnamate Esters

Ethyl 4-Aminocinnamate
  • Structural Difference : Replaces the propionamide group with an -NH2 moiety.
  • Properties : Lower molecular weight (221.24 g/mol vs. ~277.31 g/mol for the propionamide analog) and higher solubility in polar solvents due to the primary amine’s hydrophilicity.
  • The propionamide variant may exhibit enhanced membrane permeability due to increased logP (predicted ~2.5 vs. ~1.8 for the amino analog) .
Other Cinnamate Derivatives
  • Ethyl 3-(4-hydroxyphenyl)acrylate: Features a hydroxyl group instead of an amide. This substitution reduces logP (predicted ~1.5) and increases hydrogen-bond donor capacity, impacting bioavailability .

Piperidine-Based Esters

Compounds like ethyl 2-(piperidin-4-yl)acetate () and 2,2,6,6-tetramethylpiperidin-4-yl esters () share ester functionalities but differ in core structure:

  • Ethyl 2-(piperidin-4-yl)acetate : Contains a piperidine ring, contributing to basicity (pKa ~10.5) and higher TPSA (Topological Polar Surface Area: ~46 Ų vs. ~80 Ų for ethyl 4-propionamidocinnamate due to the amide group) .
  • Alkyl Chain Effects: highlights that increasing alkyl chain length (e.g., methyl to nonyl esters) elevates logP and reduces aqueous solubility. This compound’s propionamide group may balance lipophilicity and solubility better than longer-chain analogs.

Propionamide-Containing Compounds

  • p-Aminopropiophenone Derivatives (): These aromatic ketones (e.g., 4'-Aminopropiophenone) lack the cinnamate ester but share the propionamide motif.

Data Tables

Table 1: Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Predicted logP TPSA (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 277.31 2.5 80 1 (amide NH) 4 (ester O, amide O)
Ethyl 4-aminocinnamate 221.24 1.8 71 2 (-NH2) 3 (ester O)
Ethyl 2-(piperidin-4-yl)acetate 171.24 1.2 46 1 (piperidine NH) 2 (ester O)
p-Aminopropiophenone 163.20 1.0 43 2 (-NH2) 1 (ketone O)

Key Research Findings

  • Bioactivity: this compound’s amide group may enhance antifungal activity compared to ethyl 4-aminocinnamate, as seen in turmeric and ginger extracts where amide derivatives show stronger inhibition of fungal pathogens .
  • Metabolic Stability : Piperidine-based esters () exhibit lower CYP450 inhibition than aromatic amides, suggesting this compound might require structural optimization to avoid drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-propionamidocinnamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Common methods include condensation reactions between 4-aminocinnamic acid derivatives and propionyl chloride, followed by esterification. Solvent selection (e.g., dichloromethane vs. DMF) and catalysts (e.g., HOBt/DCC for amidation) critically affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Validate purity using HPLC (≥95%) and NMR (absence of residual solvents) .
  • Key Variables : Temperature, stoichiometry, and solvent polarity. Pre-trial experiments to optimize these parameters are recommended .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR for structural confirmation (e.g., amide proton at δ 6.5–7.5 ppm, ester carbonyl at ~170 ppm).
  • HPLC-MS : Quantify purity and detect byproducts; use C18 columns with acetonitrile/water gradients.
  • FT-IR : Confirm functional groups (amide C=O stretch ~1650 cm1^{-1}) .
    • Data Reporting : Report retention times, integration values, and spectral peaks with ±0.01 ppm precision .

Q. What preliminary pharmacological models are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability via MTT) with controlled variables (pH, temperature, cell line selection). For in vivo studies, apply PICOT frameworks:

  • Population : Rodent models (e.g., Sprague-Dawley rats).
  • Intervention : Dose ranges (10–100 mg/kg).
  • Comparison : Placebo vs. active controls.
  • Outcome : Biomarker quantification (ELISA).
  • Time : Acute (24–72 hr) vs. chronic (4-week) exposure .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be systematically optimized using Design of Experiments (DoE)?

  • Methodological Answer : Apply factorial design to test variables (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to model interactions. For example:

  • Factors : 3 levels of temperature (25°C, 50°C, 80°C).
  • Response : Yield (%) and purity (HPLC area%).
  • Analysis : ANOVA to identify significant factors (p < 0.05). Software tools like Minitab or JMP are recommended .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Use LC-MS/MS to identify degradation products in simulated gastric fluid (pH 1.2) and plasma. Compare stability profiles via accelerated stability testing (40°C/75% RH). Computational modeling (e.g., DFT for hydrolysis pathways) can predict reactive sites .

Q. How do crystallographic data and solubility profiles of this compound inform formulation strategies?

  • Methodological Answer : Perform X-ray diffraction to determine crystal packing and polymorphism. Solubility studies in biorelevant media (FaSSIF/FeSSIF) guide salt or co-crystal formulations. Use Hansen solubility parameters to select excipients .

Q. What statistical methods are appropriate for resolving contradictions in bioactivity data across independent studies?

  • Methodological Answer : Conduct meta-analysis using PRISMA guidelines. Apply random-effects models to account for heterogeneity. Sensitivity analysis (e.g., leave-one-out) identifies outliers. Report 95% confidence intervals and I2^2 statistics for inconsistency .

Q. How can comparative studies between this compound and structural analogs address structure-activity relationship (SAR) gaps?

  • Methodological Answer : Synthesize analogs with modified amide/ester groups. Test bioactivity in parallel assays. Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding affinity. Report IC50_{50} values with SEM .

Methodological Notes

  • Data Reprodubility : Replicate experiments ≥3 times; report mean ± SD. Use Grubbs’ test to exclude outliers (α = 0.05) .
  • Ethical Compliance : For in vivo studies, obtain IACUC approval and adhere to ARRIVE guidelines .

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